5-(4-Tolylthio)-2,4-diaminoquinazoline

Descripción general

Descripción

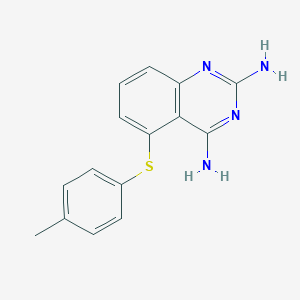

5-[(4-Metilfenil)Sulfanyl]-2,4-Quinazolindiamina es un compuesto orgánico que pertenece a la clase de las quinazolinaminas. Estos son compuestos aromáticos heterocíclicos que contienen una unidad de quinazolina sustituida por uno o más grupos amino . El compuesto tiene una fórmula molecular de C15H14N4S y un peso molecular de 282.36 g/mol .

Métodos De Preparación

La síntesis de 5-[(4-Metilfenil)Sulfanyl]-2,4-Quinazolindiamina implica varios pasos. Un método común incluye la reacción de 4-metiltiofenol con 2,4-dicloroquinazolina en presencia de una base como el carbonato de potasio. La reacción generalmente se lleva a cabo en un disolvente como la dimetilformamida (DMF) a temperaturas elevadas . Los métodos de producción industrial pueden involucrar rutas sintéticas similares, pero se optimizan para la producción a gran escala, lo que garantiza mayores rendimientos y pureza.

Análisis De Reacciones Químicas

5-[(4-Metilfenil)Sulfanyl]-2,4-Quinazolindiamina experimenta varias reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: El compuesto puede experimentar reacciones de sustitución nucleófila, donde los grupos amino pueden ser reemplazados por otros nucleófilos en condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno, ácido acético e hidruro de litio y aluminio. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

5-[(4-Metilfenil)Sulfanyl]-2,4-Quinazolindiamina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de 5-[(4-Metilfenil)Sulfanyl]-2,4-Quinazolindiamina implica su interacción con objetivos moleculares específicos. Un objetivo conocido es la dihidrofolato reductasa, una enzima involucrada en la vía del folato . Al inhibir esta enzima, el compuesto puede interrumpir la síntesis de nucleótidos, que son esenciales para la replicación del ADN y la división celular. Este mecanismo es particularmente relevante en su potencial actividad anticancerígena.

Comparación Con Compuestos Similares

5-[(4-Metilfenil)Sulfanyl]-2,4-Quinazolindiamina se puede comparar con otras quinazolinaminas, como:

4-Aminoquinazolina: Otro derivado de quinazolina con diferentes sustituyentes.

2,4-Diaminoquinazolina: Estructura similar pero carece del grupo sulfanyl.

La singularidad de 5-[(4-Metilfenil)Sulfanyl]-2,4-Quinazolindiamina radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas .

Actividad Biológica

5-(4-Tolylthio)-2,4-diaminoquinazoline is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H12N4S

- CAS Number : 168910-32-5

The compound features a quinazoline core substituted at the 5-position with a 4-tolylthio group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Key mechanisms include:

- Inhibition of Mycobacterium tuberculosis : Studies indicate that derivatives of 2,4-diaminoquinazoline exhibit significant inhibitory effects against Mycobacterium tuberculosis. The compound's structural features enhance its interaction with bacterial targets, potentially acting as a pro-drug that requires metabolic activation .

- Antiviral Activity : Research has shown that related compounds in the 2,4-diaminoquinazoline series demonstrate antiviral properties against dengue virus (DENV). For instance, a derivative exhibited an EC50 value of 0.15 μM, indicating potent antiviral activity .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

- Substituent Effects : The presence of the 4-tolylthio group is crucial for enhancing the compound's potency against Mycobacterium tuberculosis. Variations in substituents at different positions on the quinazoline ring can significantly alter biological activity .

- Comparative Analysis : In a series of studies comparing different derivatives, those with specific substitutions showed enhanced efficacy against both bacterial and viral pathogens. For example, compounds with halogen substitutions at the aromatic ring demonstrated increased potency .

Case Studies

- Antitubercular Activity :

- Antiviral Properties :

Research Findings Summary

Propiedades

IUPAC Name |

5-(4-methylphenyl)sulfanylquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S/c1-9-5-7-10(8-6-9)20-12-4-2-3-11-13(12)14(16)19-15(17)18-11/h2-8H,1H3,(H4,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJFGEAPSYQDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=CC=CC3=C2C(=NC(=N3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332215 | |

| Record name | 5-[(4-METHYLPHENYL)SULFANYL]-2,4-QUINAZOLINEDIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168910-32-5 | |

| Record name | 5-[(4-METHYLPHENYL)SULFANYL]-2,4-QUINAZOLINEDIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine in the context of Candida albicans?

A1: Candida albicans is an opportunistic fungal pathogen that can cause infections ranging from superficial mucosal infections to life-threatening systemic candidiasis. Dihydrofolate reductase (DHFR) is an essential enzyme in C. albicans, playing a crucial role in folate metabolism and consequently, DNA synthesis. The research article investigates 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine (GW578) as a potential inhibitor of C. albicans DHFR. [] By understanding the interaction between GW578 and DHFR, researchers aim to develop novel antifungal agents that can effectively target and inhibit the growth of C. albicans.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.